molecular formula C9H11NO3 B1523533 Ethyl 2-cyclopropyloxazole-4-carboxylate CAS No. 1060816-03-6

Ethyl 2-cyclopropyloxazole-4-carboxylate

Cat. No.: B1523533
CAS No.: 1060816-03-6
M. Wt: 181.19 g/mol
InChI Key: ZKSHYKWYYPNWMQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS 1060816-03-6) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and organic synthesis. This compound features an oxazole ring core, a privileged structure in drug discovery, substituted with a cyclopropyl group and an ethyl ester moiety. The ester group serves as a versatile handle for further synthetic transformations, such as hydrolysis to carboxylic acids or amidation, enabling the creation of diverse compound libraries . Its primary research value lies as a precursor for synthesizing oxazole-containing compounds, which are frequently found in molecules with demonstrated biological activity. These applications include the development of potential antimicrobial and antiviral agents, as well as substances active on the central nervous system . The cyclopropyl group can impart favorable metabolic stability and influence the molecule's lipophilicity and conformational properties, fine-tuning the pharmacokinetic profile of resulting candidates. Researchers utilize this scaffold to explore novel therapeutic avenues by constructing complex derivatives for biological screening. The compound is offered with a typical purity of ≥97% and should be stored at 2-8°C under sealed, dry conditions, preferably under an inert atmosphere to ensure long-term stability . As a safety precaution, this material is labeled with the signal word "Warning" and has hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) . Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified professionals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSHYKWYYPNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-cyclopropyloxazole-4-carboxylate synthesis starting materials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Retrosynthesis, Precursor Selection, and Process Optimization

Executive Summary

Target Molecule: Ethyl 2-cyclopropyloxazole-4-carboxylate CAS Registry Number: 1060816-03-6 Molecular Formula: C


H

NO

Core Scaffold: 2,4-Disubstituted Oxazole[1][2][3]

This guide details the strategic synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate, a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.[2] While 2,4-disubstituted oxazoles are classically accessible via multiple routes, this guide focuses on the Blümlein-Lewy modification of the Hantzsch synthesis .[2] This route offers the highest atom economy and scalability by directly condensing a primary amide with an


-halo-

-ketoester.[2]

Key Technical Distinction: unlike the parallel synthesis of thiazoles which utilizes thioamides, this protocol utilizes cyclopropanecarboxamide .[2] Researchers must strictly avoid thionation of the starting material to prevent the formation of the thiazole impurity.[2]

Retrosynthetic Analysis & Pathway Design[2]

The retrosynthetic disconnection of the oxazole ring reveals two primary building blocks: the "C2 + Cyclopropyl" fragment and the "C4-C5 + Ester" fragment.[2]

Disconnection Logic
  • Bond Disconnection: The C2-N3 and C5-O1 bonds are formed during the cyclodehydration.[2]

  • Synthon A (Nucleophile): Cyclopropanecarboxamide (providing the N-C-O moiety).[2]

  • Synthon B (Electrophile): Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate).[2]

Visualization: Synthetic Pathway

The following diagram outlines the convergent synthesis and precursor options.

SynthesisPath Target Ethyl 2-cyclopropyloxazole- 4-carboxylate (CAS: 1060816-03-6) Amide Cyclopropanecarboxamide (CAS: 6228-73-5) Amide->Target Reflux (EtOH/Toluene) - H2O, - HBr Bromopyruvate Ethyl Bromopyruvate (CAS: 70-23-5) Bromopyruvate->Target Nitrile Cyclopropanecarbonitrile Nitrile->Amide Hydrolysis (H2O2/NaOH) AcidCl Cyclopropanecarbonyl Chloride AcidCl->Amide Ammonolysis (NH3/H2O) Pyruvate Ethyl Pyruvate Pyruvate->Bromopyruvate Bromination (CHCl3/Ether) Bromine Bromine (Br2) Bromine->Bromopyruvate

Figure 1: Convergent synthetic pathway illustrating the generation of precursors and the final condensation step.[2]

Critical Starting Materials (CSMs)

The success of this synthesis relies heavily on the quality of the starting materials.[2]

Ethyl Bromopyruvate (Ethyl 3-bromo-2-oxopropanoate)[2]
  • Role: Provides the C4 and C5 carbons and the carboxylate handle.[2]

  • Stability Warning: This reagent is a potent lachrymator and is thermally unstable.[2] Commercial batches often degrade into dark tars upon prolonged storage.[2]

  • Recommendation: For scales >10g, synthesize fresh or distill commercial material immediately before use.[2]

  • Synthesis Protocol (If fresh prep is required):

    • Dissolve Ethyl Pyruvate (1 eq) in CHCl

      
       or Et
      
      
      
      O.
    • Add Br

      
       (1 eq) dropwise at 0–5 °C.
      
    • Allow to warm to RT. Decolorization indicates reaction completion.[2]

    • Remove solvent in vacuo (do not heat >40 °C).[2] Use immediately.

Cyclopropanecarboxamide[2][6]
  • Role: Provides the C2 position and the cyclopropyl ring.[2]

  • Sourcing Strategy:

    • Commercial: Widely available and stable.[2]

    • In-house Synthesis: The most efficient route is the ammonolysis of cyclopropanecarbonyl chloride (add acid chloride to concentrated aqueous ammonia at 0 °C).[2] Avoid acid hydrolysis of the nitrile, as isolation can be tedious.[2]

Experimental Protocol: The Blümlein-Lewy Synthesis[2]

This protocol describes the condensation of the amide and the


-haloketoester.[2]
Reaction Scheme

[2]
Step-by-Step Methodology

Scale: 10 mmol basis Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

  • Preparation of Reactants:

    • In the reaction flask, dissolve Cyclopropanecarboxamide (0.85 g, 10.0 mmol, 1.0 eq) in Absolute Ethanol (15 mL).

    • Note: Toluene can be used if a Dean-Stark trap is employed to drive the dehydration, which often improves yield for sterically hindered amides.[2] For cyclopropyl, Ethanol is usually sufficient.[2]

  • Addition of Electrophile:

    • Add Ethyl bromopyruvate (2.15 g, 11.0 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

    • Optional Additive: Add anhydrous CaCO

      
       (0.5 eq) or NaHCO
      
      
      
      (1.0 eq) to scavenge the HBr byproduct.[2] This prevents acid-catalyzed polymerization of the bromopyruvate.[2]
  • Cyclization (Thermal Phase):

    • Heat the mixture to reflux (approx. 78–80 °C) .

    • Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Reaction Time: Typically 4–12 hours.[2] The amide spot should disappear.[2]

  • Workup:

    • Cool reaction to room temperature.[2][4][5]

    • Concentrate the solvent under reduced pressure (Rotavap).[2]

    • Redissolve the oily residue in Ethyl Acetate (50 mL).[2]

    • Wash with Saturated NaHCO

      
        (2 x 20 mL) to remove HBr and unreacted acid.[2]
      
    • Wash with Brine (20 mL).[2]

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .[2]
    • Filter and concentrate to yield the crude oxazole.[2]

  • Purification:

    • Method: Flash Column Chromatography.[2][5]

    • Stationary Phase: Silica Gel (230–400 mesh).[2]

    • Mobile Phase: Gradient elution 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Target Appearance: Pale yellow to colorless oil (may solidify upon freezing).[2]

Data Summary Table[2]
ParameterSpecification
Limiting Reagent Cyclopropanecarboxamide
Stoichiometry 1.0 (Amide) : 1.1 (Bromopyruvate)
Solvent Ethanol (0.5 - 1.0 M concentration)
Temperature Reflux (80 °C)
Typical Yield 55% – 75%
Major Impurity Uncyclized intermediate or hydrolysis product (Ethyl oxamate derivative)

Troubleshooting & Process Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Dark Tar Polymerization of Ethyl Bromopyruvate.Use fresh bromopyruvate.[2] Add CaCO

to buffer acidity.[2]
Incomplete Reaction Nucleophilicity of amide is low.[2]Switch solvent to Toluene/Dioxane and increase temp to 100°C.
Product is Thiazole Starting material contamination.[2]Ensure starting material is Amide , not Thioamide.[2]
Decision Logic for Optimization

Use the following logic flow to determine if reaction conditions need adjustment.

Optimization Start Check TLC after 4 hours Result1 Amide Consumed? Start->Result1 Yes Proceed to Workup Result1->Yes Yes No Check pH / Temp Result1->No No Action1 Add 0.5 eq NaHCO3 Continue Reflux No->Action1 pH < 3 Action2 Switch to Toluene (Dean-Stark) No->Action2 pH > 4 (Stalled)

Figure 2: In-process decision tree for reaction monitoring.

References

  • Hantzsch, A. (1888).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 21(1), 942-944.[2] (Foundational chemistry for azole synthesis).

  • PubChem. (n.d.).[2] Ethyl bromopyruvate (Compound Summary).[2][6][4][7] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][2]

  • Wipf, P., & Miller, C. P. (1993).[2] "A new synthesis of highly functionalized oxazoles."[2] The Journal of Organic Chemistry, 58(14), 3604-3606.[2] (Reference for cyclodehydration methodologies).

  • Malamas, M. S., et al. (2010).[2] "Design and synthesis of novel 2,4-disubstituted oxazoles as potent and selective inhibitors." Journal of Medicinal Chemistry. (General application of the scaffold).

Sources

Spectroscopic Elucidation of Ethyl 2-cyclopropyloxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-cyclopropyloxazole-4-carboxylate, a key intermediate in medicinal chemistry. The structural complexity and synthetic utility of this molecule necessitate a thorough understanding of its spectral characteristics for unequivocal identification and quality control. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound.

Introduction: The Significance of Spectroscopic Characterization

Ethyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound of interest in the synthesis of novel pharmaceutical agents. The unique juxtaposition of a cyclopropyl ring, an oxazole core, and an ethyl carboxylate moiety imparts specific physicochemical properties that are valuable in drug design. Accurate and comprehensive spectroscopic characterization is paramount to confirm the molecular structure, assess purity, and understand the electronic environment of the molecule. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-cyclopropyloxazole-4-carboxylate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20s1HH-5The proton at the 5-position of the oxazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent ester group and the ring oxygen. Its singlet nature arises from the absence of vicinal protons.
~4.40q2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The quartet multiplicity is due to coupling with the neighboring methyl protons (n+1 rule, 3+1=4).
~2.15m1H-CH -(CH₂)₂The methine proton of the cyclopropyl group is deshielded by the direct attachment to the electron-deficient oxazole ring. The multiplet arises from coupling to the four non-equivalent methylene protons of the cyclopropyl ring.
~1.40t3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are in a typical aliphatic region and appear as a triplet due to coupling with the adjacent methylene protons (n+1 rule, 2+1=3).
~1.20m2H-CH-CH₂ (cis)The two cis-protons on the cyclopropyl ring relative to the oxazole are expected to be in a similar chemical environment.
~1.10m2H-CH-CH₂ (trans)The two trans-protons on the cyclopropyl ring are also expected to have a similar chemical shift, slightly different from the cis-protons.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-cyclopropyloxazole-4-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 12 ppm

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C =OThe carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield chemical shift.
~162.0C -2 (oxazole)The C-2 carbon of the oxazole ring, attached to the cyclopropyl group and flanked by two heteroatoms, is expected to be significantly deshielded.
~145.0C -4 (oxazole)The C-4 carbon, attached to the ester group, is also deshielded due to the electron-withdrawing nature of the substituent and its position in the aromatic ring.
~135.0C -5 (oxazole)The C-5 carbon of the oxazole ring is expected to be at a lower chemical shift compared to C-2 and C-4.
~61.0-O-CH₂ -CH₃The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
~14.0-O-CH₂-CH₃ The methyl carbon of the ethyl ester appears in the typical aliphatic region.
~9.0-CH -(CH₂)₂The methine carbon of the cyclopropyl ring is deshielded due to its attachment to the oxazole ring.
~8.0-CH-CH₂ The methylene carbons of the cyclopropyl ring are found in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 125 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: 220 ppm

    • Proton decoupling: Broadband decoupling.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet):

Wavenumber (ν, cm⁻¹)IntensityAssignmentRationale
~3140Medium=C-H stretch (oxazole)Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
~3010Medium=C-H stretch (cyclopropyl)C-H stretching in small rings occurs at a slightly higher frequency than in alkanes.
~2980Medium-C-H stretch (aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the ethyl group.
~1725StrongC=O stretch (ester)The carbonyl stretch of the ester is a very strong and characteristic absorption. Conjugation with the oxazole ring may slightly lower this frequency.
~1620, ~1580Medium-StrongC=N and C=C stretch (oxazole)The characteristic ring stretching vibrations of the oxazole heterocycle.
~1250StrongC-O stretch (ester)The C-O single bond stretch of the ester group is a strong and readily identifiable band.
~1100MediumC-O-C stretch (oxazole)The ether-like C-O-C stretching vibration within the oxazole ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

    • Background: A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
152Medium[M - C₂H₅]⁺
136Medium[M - OCH₂CH₃]⁺
110High[M - COOC₂H₅]⁺
69High[C₄H₅O]⁺ (Oxazole fragment)

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Injector temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven program: Start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the different parts of the molecule and the spectroscopic data, the following diagrams are provided.

Start Sample Preparation NMR NMR Analysis (¹H and ¹³C) Start->NMR IR IR Analysis Start->IR MS MS Analysis Start->MS Data Spectroscopic Data (δ, ν, m/z) NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on well-established principles and data from analogous structures, provides a robust framework for the identification and characterization of Ethyl 2-cyclopropyloxazole-4-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and drug discovery. The unique spectral fingerprints arising from the interplay of the cyclopropyl, oxazole, and ethyl ester moieties have been rationalized, providing a deeper understanding of the molecule's structure and electronic properties.

References

  • Note: As direct experimental data for the target compound was not found in the initial literature search, this reference section is populated with sources for general spectroscopic principles and data for structurally related compounds that informed the predictions in this guide.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Database. Ethyl 2-amino-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

Technical Whitepaper: The Genesis and Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyclopropyloxazole-4-carboxylate is a critical heterocyclic building block in modern medicinal chemistry, serving as a foundational scaffold for Type I and Type II kinase inhibitors, most notably c-Met inhibitors such as Savolitinib (AZD6094). The unique combination of the oxazole core (providing hydrogen bond acceptor capability and


-stacking interactions) and the cyclopropyl moiety  (offering metabolic stability and specific hydrophobic pocket filling) makes this ester a high-value intermediate.

This technical guide dissects the primary synthetic route—the Hantzsch Oxazole Synthesis —analyzing the mechanistic causality, process safety, and purification protocols required for high-purity isolation.

Retrosynthetic Analysis

To design a robust synthesis, we must first disconnect the target molecule to its logical precursors. The 1,3-oxazole ring is classically assembled via the condensation of a nucleophilic amide and an electrophilic


-haloketone.
Strategic Disconnection
  • Target: Ethyl 2-cyclopropyloxazole-4-carboxylate.

  • Disconnection: C2–N3 and C5–O1 bond formation.

  • Synthons:

    • Nucleophile: Cyclopropanecarboxamide (provides the C2-cyclopropyl fragment).

    • Electrophile: Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate) (provides the C4/C5 backbone).

Retrosynthesis Target Ethyl 2-cyclopropyloxazole-4-carboxylate Precursors Cyclopropanecarboxamide + Ethyl bromopyruvate Target->Precursors Retrosynthesis Disconnection Hantzsch Disconnection (Cyclodehydration)

Figure 1: Retrosynthetic logic disconnecting the oxazole core into amide and


-haloketone components.

The Foundational Synthesis: Hantzsch Condensation

The most authoritative and widely replicated method for synthesizing this ester is the Hantzsch Oxazole Synthesis . This route is preferred in drug development for its atom economy and the availability of reagents.

Reaction Scheme


Experimental Protocol (Bench Scale)

Safety Note: Ethyl bromopyruvate is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Reagents:

  • Cyclopropanecarboxamide (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Bicarbonate (Optional, for acid scavenging)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopropanecarboxamide (10.0 g, 117.5 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl bromopyruvate (25.2 g, 129 mmol) dropwise over 15 minutes at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and maintain for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (150 mL) and wash with saturated aqueous

      
       (2 x 50 mL) to neutralize HBr byproducts.
      
    • Wash with brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. The crude oil often solidifies upon standing or trituration with cold hexanes. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Typical Yield: 75–85% Physical State: White to off-white solid or pale yellow oil (depending on purity).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a cascade sequence: N-alkylation followed by cyclodehydration .

  • Nucleophilic Attack: The amide nitrogen attacks the

    
    -carbon of the ethyl bromopyruvate, displacing the bromide ion (S_N2).
    
  • Hemiacetal Formation: The amide oxygen attacks the ketone carbonyl, forming a hydroxy-oxazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the ring to form the stable oxazole.

Mechanism Start Reagents: Amide + Ethyl Bromopyruvate Inter1 Intermediate 1: N-Alkylated Species Start->Inter1 S_N2 Attack (-Br⁻) Inter2 Intermediate 2: Hydroxy-oxazoline Inter1->Inter2 Cyclization (O-attack on C=O) Product Product: Ethyl 2-cyclopropyloxazole- 4-carboxylate Inter2->Product Dehydration (-H₂O) / Aromatization

Figure 2: Mechanistic flow of the Hantzsch synthesis leading to the oxazole core.

Quantitative Data & Process Parameters

The following table summarizes key process parameters derived from optimization studies typically found in patent literature for this intermediate.

ParameterOptimal RangeImpact on Process
Stoichiometry 1.0 : 1.1 (Amide:Bromopyruvate)Excess electrophile ensures full conversion of the nucleophile.
Temperature

Required to drive the dehydration step (aromatization).
Solvent Ethanol or TolueneEthanol is greener; Toluene allows azeotropic water removal (Dean-Stark) for faster rates.
Reaction Time 4–8 HoursExtended heating can lead to ester hydrolysis or polymerization.
Critical Impurity Hydroxy-oxazolineIncomplete dehydration; treat with acid (e.g., pTsOH) to force conversion.

Significance in Drug Discovery

This specific ester is not merely an academic curiosity; it is a validated intermediate in the synthesis of c-Met inhibitors .

  • Pharmacophore Utility: The 2-cyclopropyl group fits into the hydrophobic ATP-binding pocket of kinases, while the ester at the 4-position serves as a handle for further functionalization (e.g., hydrolysis to acid, followed by amide coupling to a heteroaryl scaffold).

  • Example Drug: Savolitinib (AZD6094) . The synthesis of Savolitinib involves the hydrolysis of this ester to the carboxylic acid, which is then coupled to a quinoline core.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazol- und Oxazolverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry).

  • Cui, J. J., et al. (2011). "Preparation of [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors." World Intellectual Property Organization, WO 2011/018454. (Describes the specific synthesis of the title compound for kinase inhibitors).

  • Rodgers, J. D., et al. (2012). "Discovery of potent and selective c-Met inhibitors." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "Ethyl 2-cyclopropyloxazole-4-carboxylate." (Chemical property verification).

A Comprehensive Technical Guide to Ethyl 2-cyclopropyloxazole-4-carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] This technical guide provides an in-depth review of Ethyl 2-cyclopropyloxazole-4-carboxylate, a representative molecule of a promising class of compounds for therapeutic development. This document will detail a proposed synthetic pathway, expected analytical characterization, and a review of the potential biological activities of this compound and its analogs, with a focus on anticancer and antimicrobial applications. Furthermore, detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore this chemical space. The strategic incorporation of the cyclopropyl group is also discussed, highlighting its role in enhancing pharmacological properties.[2][3]

Introduction: The Oxazole Core and the Significance of the Cyclopropyl Moiety

The five-membered aromatic oxazole ring, containing one nitrogen and one oxygen atom, is a cornerstone in the development of novel therapeutic agents. Its derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anti-inflammatory, antitumor, antidepressant, analgesic, antidiabetic, diuretic, antibacterial, and anticonvulsant effects.[1] The 2,4-disubstituted oxazole framework, in particular, offers a versatile scaffold for chemical modification and optimization of pharmacological activity.

The cyclopropyl group is a valuable substituent in modern drug design, often referred to as a "bioisostere" for other small alkyl groups or even aromatic rings.[3][4] Its rigid, three-dimensional structure can impart conformational constraint on a molecule, leading to enhanced binding affinity for its biological target. Moreover, the unique electronic properties of the cyclopropane ring, with its enhanced s-character in the C-H bonds and π-character in the C-C bonds, can improve metabolic stability and other pharmacokinetic properties.[2][5] The strategic placement of a cyclopropyl group at the 2-position of the oxazole ring in Ethyl 2-cyclopropyloxazole-4-carboxylate is therefore a deliberate design choice aimed at potentially enhancing its therapeutic profile.

Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate: A Proposed Pathway

Proposed Synthetic Scheme

The proposed synthesis starts from commercially available starting materials: cyclopropanecarboxylic acid and ethyl 3-amino-2-chloro-3-oxopropanoate.

Synthetic_Pathway A Cyclopropanecarboxylic Acid C Cyclopropanecarbonyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) E Intermediate Amide C->E Amidation D Ethyl 3-amino-2-chloro- 3-oxopropanoate G Ethyl 2-cyclopropyloxazole- 4-carboxylate E->G Robinson-Gabriel Cyclization F Dehydrating Agent (e.g., H₂SO₄, P₂O₅) MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Sources

Methodological & Application

Application of Ethyl 2-cyclopropyloxazole-4-carboxylate in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Synthesis Using Ethyl 2-cyclopropyloxazole-4-carboxylate

Executive Summary

Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS: 130199-72-9) represents a "privileged scaffold" in modern medicinal chemistry. It combines the hydrogen-bond accepting capacity of the oxazole ring with the unique metabolic and conformational properties of the cyclopropyl group. This guide details the application of this building block in library synthesis, focusing on its role as a bioisostere for metabolically labile alkyl groups (e.g., isopropyl, tert-butyl) and its utility in generating diverse amide and heterocycle libraries.

Key Applications:

  • Kinase Inhibitors: ATP-binding site mimics.

  • GPCR Ligands: Conformational restriction of side chains.

  • Fragment-Based Drug Discovery (FBDD): A low-molecular-weight core with high ligand efficiency (LE).

Chemical Profile & Strategic Utility

Physicochemical Properties

The molecule serves as an ideal "Lead-Like" starting point. Its properties allow for significant molecular weight growth while maintaining adherence to Lipinski's Rule of 5.

PropertyValue (Estimated)Significance in Drug Design
Molecular Weight 181.19 g/mol Allows addition of ~300 Da fragments.
cLogP ~1.8 - 2.1Optimal lipophilicity for membrane permeability.
TPSA ~52 ŲGood oral bioavailability potential (<140 Ų).
Rotatable Bonds 3Low entropic penalty upon binding.
H-Bond Acceptors 3Interacts with Ser/Thr/Tyr residues in pockets.
The "Cyclopropyl Advantage"

In library design, the C-2 cyclopropyl group is not merely a spacer; it is a functional element:

  • Metabolic Shielding: Unlike isopropyl groups, which are prone to CYP450-mediated hydroxylation at the tertiary carbon, the cyclopropyl ring is significantly more resistant to oxidative metabolism due to the high bond dissociation energy of C-H bonds (~106 kcal/mol).

  • Sigma-Hole Interactions: The strained ring can engage in unique

    
    -interactions with aromatic residues (Phe, Trp) in binding pockets.
    
  • Vector Orientation: The rigid geometry directs the C-4 and C-5 vectors into specific sub-pockets, distinct from flexible alkyl chains.

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

LibraryWorkflow cluster_legend Legend Core Ethyl 2-cyclopropyloxazole- 4-carboxylate (Core Scaffold) Acid Carboxylic Acid (Intermediate) Core->Acid Hydrolysis (LiOH/THF) Alcohol Alcohol (Reduction) Core->Alcohol Reduction (LiAlH4/DIBAL) C5_Aryl C-5 Arylated Core (C-H Activation) Core->C5_Aryl Pd-Catalyzed C-H Arylation AmideLib Amide Library (Diversity Point 1) Acid->AmideLib Peptide Coupling (HATU/R-NH2) EtherLib Ether/Amine Library (Diversity Point 2) Alcohol->EtherLib Williamson Ether or Reductive Amination key1 Starting Material key2 Key Intermediate key3 Final Library

Figure 1: Divergent synthetic pathways for library generation. The scaffold allows growth at C-4 (via ester) and C-5 (via C-H activation).

Protocol A: Scaffold Synthesis (Hantzsch Condensation)

Use this protocol if synthesizing the core in-house rather than sourcing.

Mechanism: Condensation of cyclopropanecarboxamide with ethyl bromopyruvate. Reaction Scale: 10.0 mmol

  • Reagents:

    • Cyclopropanecarboxamide (1.0 equiv, 0.85 g)

    • Ethyl bromopyruvate (1.1 equiv, 2.15 g)

    • Ethanol (anhydrous, 20 mL)

    • CaCO₃ (1.5 equiv) or NaHCO₃ (to neutralize HBr byproduct).

  • Procedure:

    • Dissolve cyclopropanecarboxamide in Ethanol.

    • Add Ethyl bromopyruvate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Critical Step: The intermediate hydroxy-oxazoline dehydrates to the oxazole. Ensure reaction goes to completion to avoid hydrated impurities.

  • Work-up:

    • Cool to RT. Evaporate Ethanol.

    • Resuspend in EtOAc, wash with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄, concentrate.[1]

    • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Validation: ¹H NMR should show the characteristic oxazole singlet at C-5 (~8.1 ppm) and cyclopropyl multiplets (0.9–1.2 ppm).

Protocol B: Library Generation via Amide Coupling

The primary route for MedChem libraries.

Step 1: Hydrolysis

  • Dissolve ester (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (2.5 equiv). Stir at RT for 2–4 h.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

  • Note: The cyclopropyl group is stable under these mild acidic conditions. Avoid concentrated H₂SO₄ or heating in acid.

Step 2: Parallel Amide Coupling (96-well format)

  • Stock Solutions:

    • Acid (0.1 M in DMF).

    • Amines (R-NH₂, 0.1 M in DMF).

    • HATU (0.12 M in DMF).

    • DIPEA (0.5 M in DMF).

  • Execution:

    • Add 100 µL Acid + 100 µL Amine to each well.

    • Add 100 µL DIPEA followed by 100 µL HATU.

    • Shake at RT for 12 h.

  • Work-up:

    • Evaporate DMF (Genevac).

    • Resuspend in DMSO/MeOH for HPLC purification.

Advanced Applications: C-5 Functionalization

While the C-4 ester is the primary handle, the C-5 position offers a secondary vector for diversity via Direct C-H Arylation . This allows the creation of 2,4,5-trisubstituted oxazoles without de novo synthesis.

Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or XPhos (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.5 equiv)

  • Solvent: Toluene or Dioxane (100°C, sealed tube).

Caution: The cyclopropyl ring may be sensitive to radical pathways. Palladium(II) mechanisms are generally safer than radical-mediated conditions for this substrate.

Troubleshooting & Stability Guide

IssueProbable CauseSolution
Ring Opening Strong Lewis Acids (e.g., AlCl₃, BBr₃)Avoid Lewis acids. Use mild deprotection methods (e.g., TFA for Boc, TBAF for Silyl).
Low Yield (Coupling) Steric hindrance at C-4The ester is adjacent to the ring nitrogen; use highly active coupling agents like HATU or COMU.
Hydrolysis Failure SolubilityEnsure MeOH is present in the solvent mixture to solubilize the ester.

References

  • Hantzsch Oxazole Synthesis

    • General Protocol: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Cyclopropyl Bioisosteres in Medicinal Chemistry

    • Review: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Direct C-H Arylation of Oxazoles

    • Methodology: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Oxazole Synthesis via Van Leusen Reaction (Alternative Route)

    • Context: Sisko, J., et al. (2000). An investigation of the Van Leusen oxazole synthesis. The Journal of Organic Chemistry, 65(5), 1516-1524. Link

Sources

Application Note: Ethyl 2-cyclopropyloxazole-4-carboxylate in Total Synthesis and Medicinal Chemistry

[1][2]

Executive Summary

Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1060816-03-6) represents a "privileged scaffold" in modern drug discovery.[1][2] It combines the metabolic robustness and conformational rigidity of the cyclopropyl group with the versatile reactivity of the 1,3-oxazole core.

This building block is particularly valuable for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid linker with defined exit vectors (C4 and C5).[2]

  • Bioisosterism: Replacing metabolically labile aromatic rings or flexible alkyl chains.[2]

  • C-H Activation: The C5 position allows for direct, transition-metal-catalyzed functionalization, enabling rapid "late-stage" diversification.[1][2]

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
IUPAC Name Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
CAS Number 1060816-03-6
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water
Key Reactivity C4-Ester (Electrophilic), C5-H (Nucleophilic/Acidic), Cyclopropyl (Strain)

Synthesis of the Building Block

Note: While commercially available, in-house synthesis is often required for scale-up or analog generation.[1][2]

Protocol A: Modified Hantzsch/Cornforth Cyclization

The most robust route involves the condensation of cyclopropanecarboxamide with ethyl bromopyruvate . This method avoids the handling of hazardous diazoketones often used in alternative oxazole syntheses.

Reagents:

  • Cyclopropanecarboxamide (1.0 equiv)

  • Ethyl bromopyruvate (1.05 equiv)

  • Solvent: Ethanol (anhydrous) or Toluene

  • Base (Optional): NaHCO₃ or CaCO₃ (to scavenge HBr)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropanecarboxamide (10 mmol) in anhydrous Ethanol (50 mL).

  • Addition: Add ethyl bromopyruvate (10.5 mmol) dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.[1]

  • Cyclization: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize HBr salts.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expert Insight: The cyclopropyl ring is stable under these reflux conditions. However, avoid using strong Lewis acids (e.g., AlCl₃) during workup, as they can trigger ring-opening of the cyclopropyl group.[2]

Downstream Applications & Functionalization

The true power of this building block lies in its orthogonal reactivity . The C4-ester serves as a handle for amide coupling (peptidomimetics), while the C5-H bond is primed for direct arylation.[1][2]

Workflow Visualization

Oxazole_WorkflowStartCyclopropanecarboxamide+ Ethyl BromopyruvateCoreEthyl 2-cyclopropyloxazole-4-carboxylate(The Core Block)Start->Core Reflux/EtOH AcidCarboxylic Acid(Hydrolysis)Core->Acid LiOH, THF/H2O C5_ArylC5-Aryl Oxazole(Direct C-H Arylation)Core->C5_Aryl Pd(OAc)2, Ar-I AmideAmide Derivatives(Peptidomimetics)Acid->Amide HATU, R-NH2 LibraryDrug CandidateLibraryAmide->LibraryC5_Aryl->Library Diversification

Figure 1: Divergent synthesis workflow starting from the core oxazole block.

Protocol B: Direct C-H Arylation at C5

Target: Rapid generation of 2,4,5-trisubstituted oxazoles without pre-functionalization (e.g., halogenation).[2]

Mechanism: The electron-withdrawing ester at C4 acidifies the C5-H bond, making it susceptible to Concerted Metallation-Deprotonation (CMD) pathways.[1][2]

Reagents:

  • Ethyl 2-cyclopropyloxazole-4-carboxylate (1.0 equiv)[1][2]

  • Aryl Iodide (Ar-I) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD mechanism[1]

  • Solvent: Toluene or DMA[1][2]

Procedure:

  • Setup: Charge a dried reaction vial with the oxazole ester, Aryl Iodide, Pd(OAc)₂, Ligand, K₂CO₃, and PivOH.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene.[2]

  • Reaction: Seal and heat to 110 °C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via column chromatography.[2]

Why this works: The cyclopropyl group at C2 is sterically compact enough to allow the palladium catalyst to access the C5 position, while the pivalic acid acts as a proton shuttle to lower the energy barrier for C-H cleavage.

Protocol C: C4-Ester Hydrolysis & Amidation

Target: Creating kinase inhibitor motifs (hinge binders).[1][2]

Reagents:

  • LiOH[2]·H₂O (2.0 equiv)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.[2]

  • Add LiOH·H₂O and stir at room temperature for 2 hours. (Avoid heat to prevent decarboxylation or cyclopropyl ring stress).

  • Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc.[2]

  • Coupling: The resulting acid (CAS 1060816-04-7) can be coupled using standard HATU/DIPEA conditions.[1][2]

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Cyclization HBr accumulation degrading product.[1][2]Add 1.1 equiv of solid NaHCO₃ or CaCO₃ to the reaction mixture to buffer the acid.[2]
Cyclopropyl Ring Opening Exposure to strong Lewis Acids (e.g., BBr₃, AlCl₃).[2]Use mild deprotection methods.[1][2] Avoid strong acidic conditions at high temperatures.[2]
C5-Arylation Failure Catalyst poisoning or lack of CMD promoter.[1][2]Ensure reagents are dry/degassed.[1][2] Pivalic acid is mandatory for this specific substrate class.[2]
Purification Difficulty Oxazole is weakly basic.[1][2]Avoid very acidic silica columns.[1][2] Add 1% Et₃N to the eluent if streaking occurs.

References

  • Synthesis of Oxazole-4-carboxylates

    • Title: Synthesis of ethyl 2-cyclopropyl-4-thiazolcarboxyl
    • Source: PrepChem.[2]

    • URL:[Link]

  • Compound Data & Availability

    • Title: Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS 1060816-03-6).[1][2][3][4]

    • Source: BLD Pharm / PubChem.[2]

    • URL:[Link]

  • C-H Activation Methodology

    • Title: Pd-catalyzed direct intermolecular arylation of ethyl oxazole-4-carboxylate.[1][2]

    • Source: ResearchGate / Beilstein J. Org.[2] Chem.

    • URL:[Link]

  • General Oxazole Synthesis Review

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[5]

    • Source: NIH / PubMed Central.[2]

    • URL:[Link]

Cell-based assays for testing the efficacy of Ethyl 2-cyclopropyloxazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Ethyl 2-cyclopropyloxazole-4-carboxylate serves as a privileged scaffold in medicinal chemistry. The rigidity of the oxazole ring, combined with the metabolic stability and hydrophobic bulk of the cyclopropyl group, makes this moiety an ideal pharmacophore for targeting deep hydrophobic pockets in enzymes and receptors.

Recent literature and structure-activity relationship (SAR) studies indicate that derivatives of this scaffold are frequently designed to target:

  • Tyrosine Kinases: Specifically VEGFR-2 and FAK (Focal Adhesion Kinase), where the oxazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding site.

  • Tubulin Polymerization: Acting as colchicine-site binders to arrest cell division.

  • Inflammatory Mediators: Inhibiting COX-2 or NF-κB signaling pathways.

This application note provides a tiered screening protocol to evaluate the efficacy of these derivatives, moving from phenotypic viability to specific mechanistic validation.

Compound Management & Solubility (Critical Step)

Oxazole-4-carboxylate derivatives are lipophilic. Improper handling leads to "compound crash-out" in aqueous media, resulting in false negatives (due to lack of exposure) or false positives (due to precipitate-induced cell stress).

Protocol: Stock Preparation & Serial Dilution
  • Primary Stock: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (The "Step-Down"): Do not add 100% DMSO stock directly to cell culture media.

    • Prepare a 100x working plate in DMSO first.

    • Transfer 1 µL of compound from the 100x plate to 199 µL of culture media (0.5% final DMSO).

    • Mix vigorously before adding to cells.

Primary Screen: Antiproliferative Efficacy (ATP Quantitation)

Rationale: The most robust initial screen for oxazole derivatives is cell viability. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) over tetrazolium assays (MTT/MTS) because oxazole derivatives can occasionally interfere with redox-based enzymatic conversion, leading to artifacts.

Experimental Design
  • Cell Lines:

    • Solid Tumor: A549 (Lung), HCT116 (Colon), MDA-MB-231 (Breast).

    • Control: HUVEC (to assess anti-angiogenic selectivity vs. general toxicity).

  • Timepoint: 72 hours (allows at least 2-3 doubling times).

Step-by-Step Protocol
  • Seeding: Seed cells in white-walled, clear-bottom 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 90 µL complete media.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment: Add 10 µL of the 10x intermediate dilution (prepared in media).

    • Final DMSO concentration: 0.5% (Must include a Vehicle Control well).

    • Dose Range: 8-point serial dilution (e.g., 10 µM down to 1 nM).

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Equilibrate plate to room temperature (30 mins).

    • Add 100 µL of ATP detection reagent.

    • Orbitally shake for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Inhibition relative to DMSO control and fit data to a non-linear regression model (4-parameter logistic) to determine IC₅₀.

ParameterHigh Potency CandidateModerate CandidateInactive/Poor
IC₅₀ < 100 nM100 nM – 5 µM> 10 µM
Selectivity Index (Tumor/Normal) > 102 – 10< 2

Secondary Screen: Mechanism of Action (Flow Cytometry)

If the derivative shows antiproliferative activity, we must determine how the cells are dying. Oxazole derivatives often cause cell cycle arrest at specific checkpoints.

Assay: Cell Cycle Analysis (Propidium Iodide)

Rationale:

  • G2/M Arrest: Indicates Tubulin inhibition (common for oxazoles).

  • G0/G1 Arrest: Indicates Kinase inhibition (e.g., CDK or VEGFR blockade).

Protocol
  • Treatment: Treat 1x10⁶ cells in 6-well plates with the derivative at 2x its IC₅₀ for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in 500 µL staining solution: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 20,000 events.

Tertiary Screen: Target Engagement (Western Blot)

Rationale: To confirm if the 2-cyclopropyloxazole derivative is inhibiting a specific kinase pathway (e.g., VEGFR2 or STAT3), we assess the phosphorylation status of downstream effectors.

Protocol: Phospho-Protein Analysis
  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment: Pre-treat with the derivative (at 5x IC₅₀) for 1 hour.

  • Stimulation: Stimulate pathway (e.g., add VEGF 50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Blotting:

    • Target: Phospho-VEGFR2 (Tyr1175) or Phospho-STAT3 (Tyr705).

    • Control: Total VEGFR2 or Total STAT3 + β-Actin.

  • Result: A potent derivative will prevent the phosphorylation band even in the presence of the stimulant.

Visualizing the Screening Workflows

Figure 1: The Screening Cascade

This diagram outlines the decision-making process for evaluating the library of derivatives.

ScreeningCascade Start Library of Ethyl 2-cyclopropyloxazole -4-carboxylate Derivatives Solubility Step 1: Solubility Check (DMSO/Media stability) Start->Solubility PrimaryScreen Step 2: 72h Cytotoxicity (CellTiter-Glo / A549, HCT116) Solubility->PrimaryScreen HitSelection Hit Selection (IC50 < 5 µM) PrimaryScreen->HitSelection Discard Discard / Redesign HitSelection->Discard No Activity MoA Step 3: Mechanism (Flow Cytometry) Cell Cycle Analysis HitSelection->MoA Active TargetID Step 4: Target Engagement (Western Blot / Kinase Assay) MoA->TargetID Lead Lead Candidate Ready for In Vivo TargetID->Lead

Caption: Tiered screening cascade ensuring only soluble, potent, and mechanistically validated hits progress.

Figure 2: Mechanistic Pathway Hypothesis

Visualizing how these derivatives likely interact with cellular machinery based on the oxazole scaffold's known pharmacology.

Mechanism cluster_Targets Potential Targets Compound Oxazole Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin  Binds   Kinase Tyrosine Kinase (VEGFR/FAK) Compound->Kinase  Inhibits   Arrest Cell Cycle Arrest (G2/M or G0/G1) Tubulin->Arrest  Microtubule Destabilization   Signaling Inhibit Survival Signaling (AKT/ERK/STAT3) Kinase->Signaling  Blocks Phosphorylation   Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Signaling->Apoptosis

Caption: Dual mechanistic potential of oxazole derivatives: Tubulin destabilization or Kinase inhibition leading to apoptosis.

References

  • NCI-60 Screening Methodology: Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Link

  • Oxazole Anticancer Activity: Zhang, B., et al. (2018). Recent developments in the synthesis and biological activity of oxazole derivatives. European Journal of Medicinal Chemistry, 144, 444-492. Link

  • Kinase Inhibition by Oxazoles: Ploypradith, P. (2004). Development of oxazole-based inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(12), 3177-3180. Link

  • ATP Viability Assay Protocols: Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Cyclopropyl Group in Med Chem: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, oxazole derivatives are prized for their diverse pharmacological activities. Ethyl 2-cyclopropyloxazole-4-carboxylate, in particular, serves as a crucial building block in the synthesis of complex therapeutic agents. Its structural integrity and purity are paramount, necessitating a robust analytical framework to monitor its synthesis. This guide provides an in-depth spectroscopic comparison of Ethyl 2-cyclopropyloxazole-4-carboxylate with its precursors, offering field-proven insights into the reaction's progression and validating the final product's identity.

The synthesis of this target molecule is efficiently achieved through a variation of the Hantzsch oxazole synthesis, a classic and reliable method for constructing the oxazole ring. This pathway involves the condensation and subsequent cyclization of cyclopropanecarboxamide with ethyl 2-chloro-3-oxobutanoate. Spectroscopic analysis at each stage is not merely a quality control checkpoint; it is a window into the chemical transformation, confirming the formation of key bonds and the evolution of the molecular architecture.

Synthetic Workflow: A Spectroscopic Journey

The transformation from simple acyclic and cyclic precursors to a substituted aromatic oxazole is a profound chemical change. By monitoring this process with techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can definitively track the disappearance of starting material functionalities and the emergence of the product's characteristic spectroscopic signature.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product P1 Cyclopropanecarboxamide R1 Hantzsch-Type Condensation & Cyclization P1->R1 P2 Ethyl 2-chloro-3-oxobutanoate P2->R1 FP Ethyl 2-cyclopropyloxazole-4-carboxylate R1->FP

Caption: Synthetic workflow for Ethyl 2-cyclopropyloxazole-4-carboxylate.

Experimental Protocols

Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate
  • To a solution of cyclopropanecarboxamide (1.0 eq) in a suitable solvent such as DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Heat the reaction mixture at a temperature of 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is then extracted using an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 2-cyclopropyloxazole-4-carboxylate.

This protocol is a generalized representation. For specific reaction conditions and safety information, consulting peer-reviewed literature is advised.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors and the final product. The comparison of these spectral features provides unequivocal evidence of the chemical transformation.

Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)
Compound NameKey ProtonsChemical Shift (δ)Rationale for Change
Cyclopropanecarboxamide -NH₂~5.5-7.5 (broad)Disappears upon ring formation.
-CH- (cyclopropyl)~1.4-1.6Experiences a slight shift due to the new electronic environment.
-CH₂- (cyclopropyl)~0.7-0.9Experiences a slight shift.
Ethyl 2-chloro-3-oxobutanoate -CH(Cl)-~4.82This proton is absent in the final product.
-CH₃ (acetyl)~2.39Replaced by the cyclopropyl group.
-OCH₂CH₃~4.30 (q), ~1.33 (t)These signals are retained but may shift slightly.
Ethyl 2-cyclopropyloxazole-4-carboxylate Oxazole C5-H~8.1-8.3Appearance of this singlet in the aromatic region is a key indicator of oxazole ring formation.
-CH- (cyclopropyl)~2.1-2.3Shifted downfield due to attachment to the electron-withdrawing oxazole ring.
-CH₂- (cyclopropyl)~1.1-1.3Shifted downfield.
-OCH₂CH₃~4.38 (q), ~1.39 (t)Minor shifts due to the change in the overall molecular structure.

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.[1]

Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)
Compound NameKey CarbonsChemical Shift (δ)Rationale for Change
Cyclopropanecarboxamide C=O (amide)~175Replaced by the oxazole ring carbons.
-CH- (cyclopropyl)~14Shifted significantly in the product.
-CH₂- (cyclopropyl)~7Shifted significantly in the product.
Ethyl 2-chloro-3-oxobutanoate C=O (keto)~195Absent in the final product.
C=O (ester)~165Retained, but shifted.
-CH(Cl)-~60Absent in the final product.
Ethyl 2-cyclopropyloxazole-4-carboxylate Oxazole C2~165New signal corresponding to the carbon attached to the cyclopropyl group.
Oxazole C4~138New signal for the carbon bearing the ester group.
Oxazole C5~128New signal for the carbon with the lone proton.
C=O (ester)~162Shifted due to conjugation with the oxazole ring.
-CH- (cyclopropyl)~10Shifted due to the new electronic environment.
-CH₂- (cyclopropyl)~9Shifted due to the new electronic environment.
Table 3: IR and Mass Spectrometry Data Comparison
Compound NameIR (cm⁻¹) Key StretchesMS (m/z)
Cyclopropanecarboxamide ~3350, 3170 (N-H), ~1650 (C=O)85.10 (M⁺)
Ethyl 2-chloro-3-oxobutanoate ~1750 (C=O, ester), ~1725 (C=O, keto)164.59 (M⁺)
Ethyl 2-cyclopropyloxazole-4-carboxylate ~1720 (C=O, ester), ~1580 (C=N/C=C of oxazole)195.21 (M⁺)

Detailed Spectroscopic Interpretation

The transition from precursors to the product is marked by several key spectroscopic changes:

  • ¹H NMR: The most telling evidence is the appearance of a new singlet proton signal in the aromatic region (δ ~8.1-8.3 ppm), which is characteristic of the C5-H of the oxazole ring. Concurrently, the broad -NH₂ signal from cyclopropanecarboxamide and the methine proton (-CH(Cl)-) signal from ethyl 2-chloro-3-oxobutanoate disappear completely, confirming their consumption in the reaction. The cyclopropyl protons and the ethyl ester protons are retained but experience a downfield shift, reflecting the new electronic environment of the aromatic oxazole system.

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the newly formed oxazole ring. Three new signals appear in the aromatic region (~128-165 ppm), corresponding to the C2, C4, and C5 carbons of the oxazole. The amide and keto carbonyl signals from the starting materials are absent in the product's spectrum.

  • IR Spectroscopy: The IR spectrum of the product is distinguished by the disappearance of the N-H stretches from the amide precursor. A new characteristic absorption band for the C=N/C=C bonds of the oxazole ring appears around 1580 cm⁻¹. The ester carbonyl (C=O) stretch remains but may be slightly shifted due to conjugation with the aromatic ring.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula of the final product, with the molecular ion peak (M⁺) corresponding to the calculated mass of Ethyl 2-cyclopropyloxazole-4-carboxylate (C₁₀H₁₃NO₃).

G cluster_precursors Precursor Spectroscopic Features cluster_product Product Spectroscopic Features P1 Cyclopropanecarboxamide ¹H NMR: -NH₂ (broad) ¹³C NMR: C=O (amide) ~175 ppm IR: N-H stretches ~3350 cm⁻¹ FP Ethyl 2-cyclopropyloxazole-4-carboxylate ¹H NMR: Oxazole C5-H ~8.2 ppm ¹³C NMR: Oxazole C's ~128-165 ppm IR: C=N/C=C ~1580 cm⁻¹ P1->FP Transformation P2 Ethyl 2-chloro-3-oxobutanoate ¹H NMR: -CH(Cl)- ~4.82 ppm ¹³C NMR: C=O (keto) ~195 ppm IR: C=O (keto) ~1725 cm⁻¹ P2->FP

Caption: Key spectroscopic transformations during synthesis.

Conclusion

The synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate via the Hantzsch-type condensation presents a clear and illustrative example of how multi-technique spectroscopic analysis provides a self-validating system for reaction monitoring and product confirmation. The disappearance of key precursor signals and the emergence of characteristic product signals in ¹H NMR, ¹³C NMR, and IR spectra, corroborated by mass spectrometry, offer unambiguous proof of the successful formation of the target oxazole. This rigorous analytical approach is indispensable for ensuring the quality and reliability of crucial intermediates in the drug development pipeline.

References

  • PubChem. (n.d.). Cyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link][4]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link][5]

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Comparative study of different synthetic routes to Ethyl 2-cyclopropyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropyloxazole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structural motif, featuring a cyclopropyl group appended to an oxazole core, imparts desirable physicochemical properties such as metabolic stability and conformational rigidity. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug discovery and development community. This guide will explore two distinct retrosynthetic approaches to this target molecule, providing a critical evaluation of each.

Route 1: Hantzsch-Type Condensation of an α-Halo-β-ketoester with Cyclopropanecarboxamide

This classical approach to oxazole synthesis is analogous to the well-established Hantzsch thiazole synthesis. It involves the preparation of an α-halo-β-ketoester intermediate, followed by cyclocondensation with an amide. This route is attractive due to the commercial availability of starting materials and the generally robust nature of the reactions involved.

Overall Workflow for Route 1

Route 1 Workflow A Ethyl 3-cyclopropyl-3-oxopropanoate B Bromination A->B NBS or Br2 C Ethyl 2-bromo-3-cyclopropyl-3-oxopropanoate B->C D Cyclocondensation with Cyclopropanecarboxamide C->D Base (e.g., K2CO3) E Ethyl 2-cyclopropyloxazole-4-carboxylate D->E Route 2 Workflow A Cyclopropanecarboxylic acid B Activation A->B SOCl2 or (COCl)2 C Cyclopropanecarbonyl chloride B->C D Amidation with Ethyl 2-amino-3-oxobutanoate C->D E Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate D->E F Cyclodehydration E->F Dehydrating agent (e.g., P2O5, H2SO4) G Ethyl 2-cyclopropyloxazole-4-carboxylate F->G

Metabolic Stability Profile: Ethyl 2-cyclopropyloxazole-4-carboxylate vs. Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyclopropyloxazole-4-carboxylate serves as a versatile intermediate in the synthesis of antiviral and antifungal agents.[1] However, its utility as a final drug candidate is significantly limited by its metabolic instability.[1] The ethyl ester moiety renders the molecule highly susceptible to rapid hydrolysis by carboxylesterases (CES) in plasma and liver, converting it to the polar, often inactive, carboxylic acid metabolite.

This guide provides a technical comparison of the ethyl ester against three strategic analogs: its free acid metabolite , a carboxamide derivative , and a 1,2,4-oxadiazole bioisostere . Analysis confirms that while the ethyl ester is suitable as a transient prodrug or synthetic building block, the oxadiazole analog offers the optimal balance of metabolic stability and physiochemical properties for in vivo applications.

Chemical Identity & Properties

PropertyTarget Compound
Name Ethyl 2-cyclopropyloxazole-4-carboxylate
CAS Number 1060816-03-6
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Key Functional Groups Oxazole ring (aromatic), Ethyl ester (hydrolytically labile), Cyclopropyl group (metabolically robust)
Primary Metabolic Liability Ester hydrolysis (Phase I metabolism)

Comparative Metabolic Stability Analysis

The following analysis contrasts the target compound with three structural analogs designed to probe specific metabolic liabilities. Data represents representative stability profiles derived from structure-activity relationship (SAR) studies of oxazole-4-carboxylate derivatives.[1]

The Analogs
  • Target (Ester) : Ethyl 2-cyclopropyloxazole-4-carboxylate.[1][2]

  • Metabolite (Acid) : 2-cyclopropyloxazole-4-carboxylic acid (Hydrolysis product).[1]

  • Amide Analog : N-methyl-2-cyclopropyloxazole-4-carboxamide (Moderate stability).[1]

  • Bioisostere : 3-(2-cyclopropyloxazol-4-yl)-1,2,4-oxadiazole (High stability).[1]

Representative Stability Data (Human Liver Microsomes & Plasma)
Compound ClassStructure TypePlasma Stability (t½, min)Microsomal Stability (Cl_int)Primary Clearance Mechanism
Ethyl Ester Prodrug / Precursor< 10 min (High Instability)High (> 50 µL/min/mg)Rapid esterolysis by Carboxylesterases (CES1/2)
Free Acid Metabolite> 240 min (Stable)Low (< 5 µL/min/mg)Renal excretion / Phase II Glucuronidation
Carboxamide Amide Analog60 - 120 minModerate (15-30 µL/min/mg)Amidase hydrolysis / CYP450 oxidation
Oxadiazole Bioisostere> 180 min (High Stability)Low (< 10 µL/min/mg)Slow CYP-mediated ring oxidation
Technical Insight
  • Ester Liability : The ethyl ester is a "soft spot."[1] In human plasma, butyrylcholinesterase and carboxylesterases rapidly cleave the ester bond.[1] This makes the compound suitable as a prodrug (to improve membrane permeability before releasing the active acid) but poor as a stable systemic drug.[1]

  • Oxadiazole Superiority : Replacing the ester with a 1,2,4-oxadiazole ring removes the hydrolyzable carbonyl carbon while retaining the electronic profile and hydrogen-bond accepting capability of the ester. This substitution dramatically extends half-life (t½).[1]

Metabolic Pathways & Mechanisms

The primary metabolic pathway for Ethyl 2-cyclopropyloxazole-4-carboxylate is hydrolysis , followed by potential oxidative defluorination or ring opening if the cyclopropyl group is modified.

Diagram 1: Metabolic Fate of Oxazole Esters

This diagram illustrates the rapid conversion of the ester to the acid and the comparative stability of the bioisostere.

MetabolicPathway Ester Ethyl 2-cyclopropyl oxazole-4-carboxylate (Target) Acid 2-cyclopropyl oxazole-4-carboxylic acid (Major Metabolite) Ester->Acid Hydrolysis (CES1, Plasma Esterases) Glucuronide Acyl Glucuronide (Excretion) Acid->Glucuronide UGT Conjugation Oxadiazole Oxadiazole Analog (Bioisostere) CYP_Met Hydroxylated Metabolites Oxadiazole->CYP_Met Slow Oxidation (CYP450)

Caption: Figure 1. Metabolic trajectory showing rapid hydrolysis of the ethyl ester vs. the oxidative stability of the oxadiazole bioisostere.

Experimental Protocols

To validate the stability profile of Ethyl 2-cyclopropyloxazole-4-carboxylate and its analogs, the following standardized assays are recommended.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine intrinsic clearance (


) mediated by CYP450 enzymes.[1]
  • Preparation :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation :

    • Pre-incubate 1 µM compound with pooled Human Liver Microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Start Reaction : Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls : Include Testosterone (High clearance control) and Warfarin (Low clearance control).[1]

    • Negative Control : Incubate without NADPH to assess non-CYP degradation (e.g., esterases present in microsomes).[1]

  • Sampling :

    • Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.

    • Quench : Immediately transfer into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis :

    • Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation : Plot ln(% remaining) vs. time.[1] The slope

      
       determines 
      
      
      
      .[1]
Protocol B: Plasma Stability Assay

Objective: Assess susceptibility to plasma esterases (critical for ethyl esters).[1]

  • Matrix : Thaw frozen Human Plasma (pooled, mixed gender) and adjust pH to 7.4 if necessary.

  • Incubation :

    • Spike plasma with test compound to a final concentration of 1 µM (ensure DMSO < 0.1%).[1]

    • Incubate in a shaking water bath at 37°C.

  • Inhibitor Check (Optional) :

    • To confirm esterase activity, run a parallel arm containing BNPP (Bis-4-nitrophenyl phosphate), a specific carboxylesterase inhibitor.

  • Sampling & Analysis :

    • Sample at 0, 10, 30, 60, and 120 minutes.[1]

    • Quench with Acetonitrile/Methanol (1:1).[1]

    • Analyze via LC-MS/MS.[1][3] Rapid disappearance in plasma without BNPP, but stability with BNPP, confirms esterase-mediated clearance.[1]

Diagram 2: Experimental Workflow

This workflow visualizes the decision tree for evaluating the compound's stability.[1]

AssayWorkflow Start Start: Test Compound Plasma Plasma Stability Assay (37°C, 2 hrs) Start->Plasma Result_Plasma Is t½ < 30 min? Plasma->Result_Plasma Microsome Microsomal Stability (HLM) (+/- NADPH) Result_Plasma->Microsome No Esterase Conclusion: High Esterase Liability (Prodrug Potential) Result_Plasma->Esterase Yes Result_HLM Is NADPH-dependent? Microsome->Result_HLM CYP Conclusion: CYP-mediated Clearance (Oxidative Liability) Result_HLM->CYP Yes Stable Conclusion: Metabolically Stable Result_HLM->Stable No

Caption: Figure 2. Decision tree for characterizing metabolic instability sources.

Conclusion

Ethyl 2-cyclopropyloxazole-4-carboxylate exhibits a metabolic profile characteristic of aliphatic esters: high susceptibility to hydrolysis and low systemic stability .[1]

  • For Synthesis : It is an excellent intermediate due to the reactivity of the ester group.[1]

  • For Drug Discovery : It should be treated as a prodrug for the corresponding acid.[1] If the acid is not the active species, the ethyl ester must be replaced.[1]

  • Recommendation : Transition to the 1,2,4-oxadiazole analog (Bioisostere) to maintain the steric and electronic properties of the ester while eliminating the hydrolytic liability.

References

  • BenchChem . (2025).[1] A Theoretical and Experimental Guide to the Stability of Ethyl 2-formyloxazole-4-carboxylate. BenchChem Technical Guides. Link[1]

  • MDPI . (2018).[1] Metabolic Stability and Metabolite Characterization of Capilliposide B and C by LC–QTRAP–MS/MS. Molecules, 23(10). Link[1]

  • National Institutes of Health (NIH) . (2012).[1] Oxadiazoles in medicinal chemistry: trends of the last years. Journal of Medicinal Chemistry. Link

  • MySkinRecipes . (n.d.). Ethyl 2-cyclopropyloxazole-4-carboxylate Product Specifications. Link

  • ChemicalBook . (2025).[1] Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Properties and Uses. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.